molecular formula C20H19N5O3S B2524806 4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921475-33-4

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2524806
CAS No.: 921475-33-4
M. Wt: 409.46
InChI Key: DOGQFHWWMDEHQF-UHFFFAOYSA-N
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Description

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a urea derivative, and a benzamide group. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

4-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-2-6-15(7-3-12)23-19(28)25-20-24-16(11-29-20)10-17(26)22-14-8-4-13(5-9-14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQFHWWMDEHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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